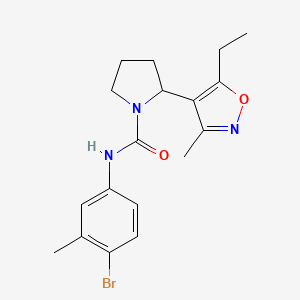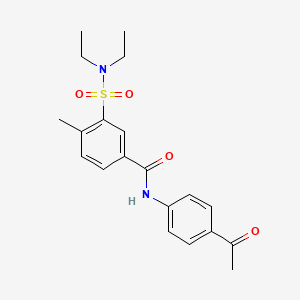![molecular formula C16H12Cl3N3OS B6134616 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE](/img/structure/B6134616.png)
2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyridine ring substituted with chlorine, cyano, and methyl groups, along with a sulfanyl linkage to an acetamide moiety bearing dichlorophenyl substitution. Its unique structure imparts significant chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyridine ring: Starting with 2,5-dichloro-4,6-dimethylpyridine, the cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Thioether formation: The pyridine derivative is then reacted with a thiol compound under basic conditions to form the sulfanyl linkage.
Acetamide formation: The final step involves the reaction of the thioether with 2,5-dichlorophenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4,6-dimethylpyridine
- 2,5-Dichlorophenylacetic acid
- N-(2,5-Dichlorophenyl)acetamide
Uniqueness
2-[(5-Chloro-3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both cyano and sulfanyl groups, along with multiple chlorine substitutions, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3OS/c1-8-11(6-20)16(21-9(2)15(8)19)24-7-14(23)22-13-5-10(17)3-4-12(13)18/h3-5H,7H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEJLQSBCBOFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B6134542.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B6134548.png)
![1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole](/img/structure/B6134552.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6134567.png)
![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide](/img/structure/B6134573.png)


![7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B6134629.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
